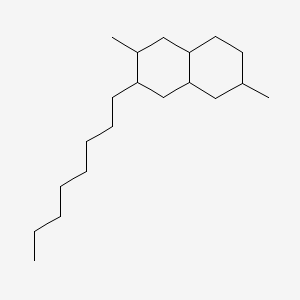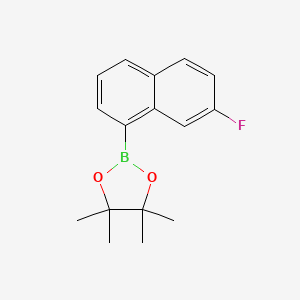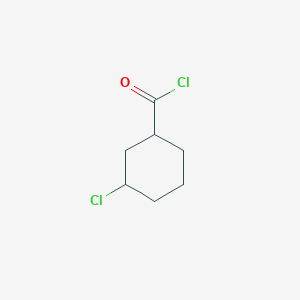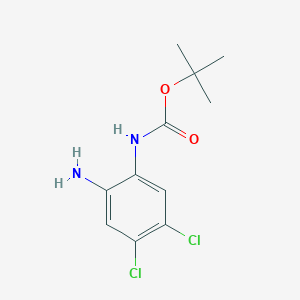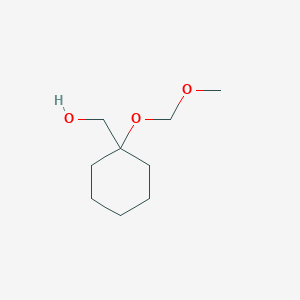
1-(Methoxymethoxy)cyclohexanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethoxy)cyclohexanemethanol is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol It is characterized by the presence of a methoxymethoxy group attached to a cyclohexane ring, which is further connected to a methanol group
Vorbereitungsmethoden
The synthesis of 1-(Methoxymethoxy)cyclohexanemethanol typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Methoxymethoxy)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethoxy)cyclohexanemethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving methoxymethoxy groups.
Wirkmechanismus
The mechanism by which 1-(Methoxymethoxy)cyclohexanemethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions. The cyclohexane ring provides structural stability and influences the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethoxy)cyclohexanemethanol can be compared with similar compounds such as:
Cyclohexanemethanol: Lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
4-Methylcyclohexanemethanol: Contains a methyl group on the cyclohexane ring, which alters its physical and chemical characteristics.
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
[1-(methoxymethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O3/c1-11-8-12-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
PEDDRTQBLXVJQV-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



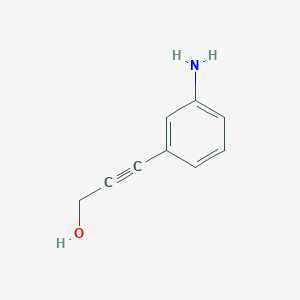
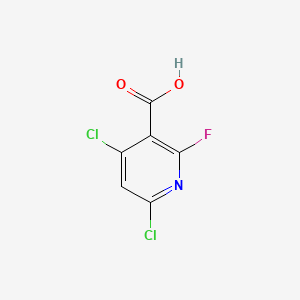

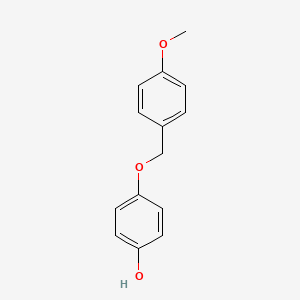

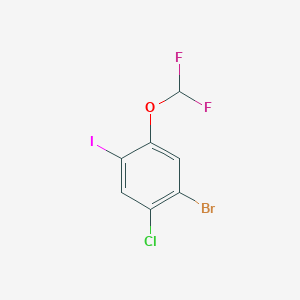
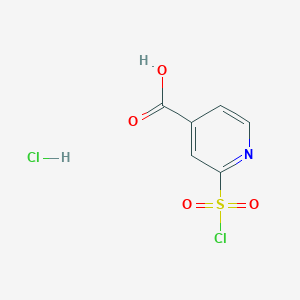
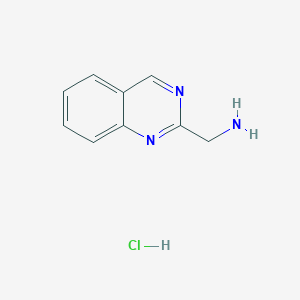
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
